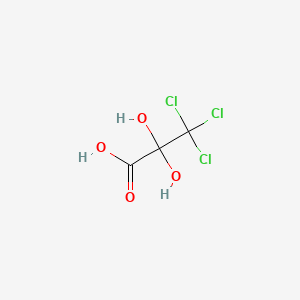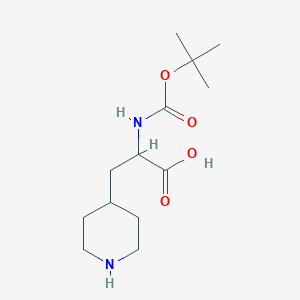
(2-甲基-5-硝基苯基)甲醇
概述
描述
(2-Methyl-5-nitrophenyl)methanol is an organic compound with the molecular formula C8H9NO3 It is characterized by a phenyl ring substituted with a methyl group at the second position, a nitro group at the fifth position, and a hydroxymethyl group at the first position
科学研究应用
(2-Methyl-5-nitrophenyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of (2-Methyl-5-nitrophenyl)methanol is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the quorum sensing (QS) system of the bacteria, which allows them to behave collectively rather than as individuals .
Mode of Action
(2-Methyl-5-nitrophenyl)methanol interacts with its target, PqsD, by inhibiting its function . This inhibition disrupts the QS system, preventing the bacteria from coordinating their actions and reducing their collective behavior . The compound exhibits a tight-binding mode of action, indicating a strong and stable interaction with the enzyme .
Biochemical Pathways
By inhibiting PqsD, (2-Methyl-5-nitrophenyl)methanol disrupts the production of signal molecules in Pseudomonas aeruginosa, specifically HHQ and PQS . These molecules are key components of the QS system, and their reduction leads to downstream effects such as decreased biofilm formation and virulence .
Result of Action
The inhibition of PqsD by (2-Methyl-5-nitrophenyl)methanol leads to a reduction in the production of signal molecules in Pseudomonas aeruginosa . This results in decreased biofilm formation, a key factor in bacterial resistance against conventional antibiotics . It also reduces the bacteria’s virulence, making them less capable of causing disease .
生化分析
Biochemical Properties
(2-Methyl-5-nitrophenyl)methanol plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the key enzymes it interacts with is PqsD, which is involved in the biosynthesis of signal molecules in the cell-to-cell communication of Pseudomonas aeruginosa . The interaction between (2-Methyl-5-nitrophenyl)methanol and PqsD is characterized by a tight-binding mode of action, leading to the inhibition of the enzyme’s activity. This inhibition affects the production of signal molecules such as HHQ and PQS, which are crucial for quorum sensing in bacterial communities .
Cellular Effects
The effects of (2-Methyl-5-nitrophenyl)methanol on various types of cells and cellular processes are profound. In bacterial cells, particularly Pseudomonas aeruginosa, this compound inhibits biofilm formation by disrupting quorum sensing pathways . This disruption leads to changes in gene expression and cellular metabolism, ultimately affecting the bacteria’s ability to form biofilms and communicate effectively. Additionally, (2-Methyl-5-nitrophenyl)methanol has been shown to influence cell signaling pathways, further impacting cellular functions .
Molecular Mechanism
At the molecular level, (2-Methyl-5-nitrophenyl)methanol exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of the PqsD enzyme, inhibiting its activity and preventing the synthesis of key signal molecules . This inhibition is achieved through a tight-binding mode of action, which ensures that the enzyme remains inactive. Additionally, (2-Methyl-5-nitrophenyl)methanol may influence gene expression by altering the levels of signal molecules that regulate quorum sensing pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Methyl-5-nitrophenyl)methanol have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (2-Methyl-5-nitrophenyl)methanol remains stable under certain conditions, allowing for prolonged inhibition of enzyme activity and sustained disruption of quorum sensing pathways . Degradation of the compound over time can lead to a decrease in its inhibitory effects, necessitating careful consideration of experimental conditions .
Dosage Effects in Animal Models
The effects of (2-Methyl-5-nitrophenyl)methanol vary with different dosages in animal models. At lower doses, the compound effectively inhibits enzyme activity and disrupts quorum sensing pathways without causing significant toxicity . At higher doses, (2-Methyl-5-nitrophenyl)methanol may exhibit toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing adverse effects .
Metabolic Pathways
(2-Methyl-5-nitrophenyl)methanol is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized through oxidative pathways, involving enzymes such as cytochrome P450 and alcohol dehydrogenase . These metabolic processes lead to the formation of intermediate metabolites, which may further interact with cellular components and influence metabolic flux .
Transport and Distribution
The transport and distribution of (2-Methyl-5-nitrophenyl)methanol within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms, allowing it to reach its target sites . Once inside the cells, (2-Methyl-5-nitrophenyl)methanol may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s activity and function within the cells .
Subcellular Localization
The subcellular localization of (2-Methyl-5-nitrophenyl)methanol is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cells, where it exerts its effects on enzyme activity and cellular functions . The localization of (2-Methyl-5-nitrophenyl)methanol in subcellular compartments is essential for its role in biochemical reactions and its interactions with biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-nitrophenyl)methanol typically involves the nitration of ortho-aminotoluene followed by reduction and subsequent functional group transformations. One common method involves the following steps:
Nitration: Ortho-aminotoluene is nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to form 2-methyl-5-nitroaniline.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization and Hydrolysis: The amino group is diazotized using sodium nitrite and hydrochloric acid, followed by hydrolysis to yield (2-Methyl-5-nitrophenyl)methanol.
Industrial Production Methods
Industrial production methods for (2-Methyl-5-nitrophenyl)methanol often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs .
化学反应分析
Types of Reactions
(2-Methyl-5-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Iron powder and hydrochloric acid.
Major Products Formed
Oxidation: 2-Methyl-5-nitrobenzoic acid.
Reduction: 2-Methyl-5-aminophenylmethanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
相似化合物的比较
Similar Compounds
(2-Nitrophenyl)methanol: Lacks the methyl group at the second position.
(4-Methyl-2-nitrophenyl)methanol: Has the methyl group at the fourth position instead of the second.
(2-Methyl-4-nitrophenyl)methanol: Has the nitro group at the fourth position instead of the fifth.
Uniqueness
(2-Methyl-5-nitrophenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the phenyl ring influences its reactivity in electrophilic and nucleophilic substitution reactions .
属性
IUPAC Name |
(2-methyl-5-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQRNQSJJZLSTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393725 | |
| Record name | (2-methyl-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22474-47-1 | |
| Record name | (2-methyl-5-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-METHYL-5-NITRO-PHENYL)-METHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


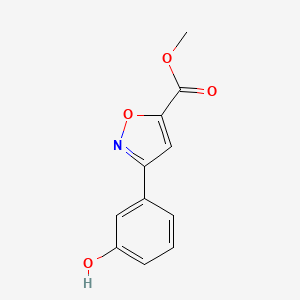
![3-Chloro-1H-pyrazolo[4,3-c]pyridine-7-carbaldehyde](/img/structure/B1608184.png)
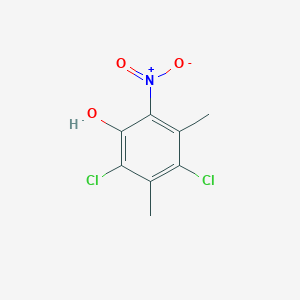
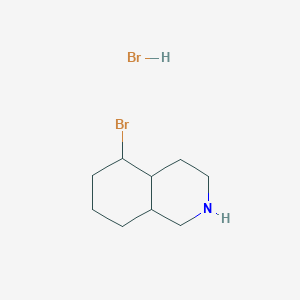
![4-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1608189.png)

![3-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B1608192.png)
![2-[(2-Methylbenzyl)oxy]benzoic acid](/img/structure/B1608193.png)
![2-chloro-N-[2-(methylthio)phenyl]acetamide](/img/structure/B1608197.png)
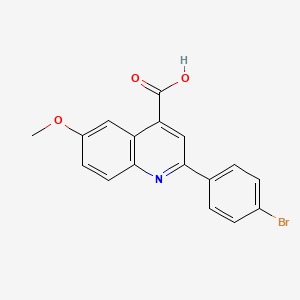
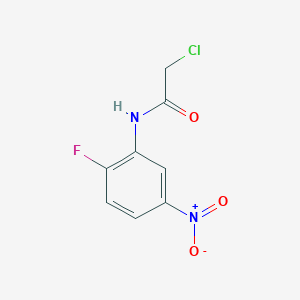
![1-[4-Hydroxy-3-(methoxymethyl)phenyl]ethan-1-one](/img/structure/B1608201.png)
